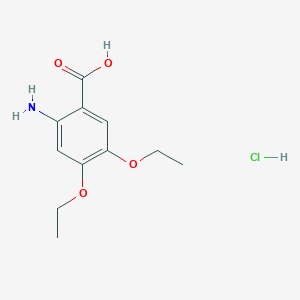

2-Amino-4,5-diethoxybenzoic acid hydrochloride

Description

2-Amino-4,5-diethoxybenzoic acid hydrochloride is a substituted benzoic acid derivative featuring amino and diethoxy functional groups at positions 2, 4, and 5 of the aromatic ring, respectively. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications. This compound is structurally related to intermediates used in drug development, such as Erlotinib impurities, where alkoxy substitutions are critical for modulating pharmacokinetic properties .

Properties

IUPAC Name |

2-amino-4,5-diethoxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2;/h5-6H,3-4,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPLSLZEVHETNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)O)N)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258641-18-7 | |

| Record name | Benzoic acid, 2-amino-4,5-diethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258641-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Mode of Action

It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff

Biochemical Pathways

It is known to be used in organic synthesis, suggesting that it may participate in various biochemical reactions.

Result of Action

2-Amino-4,5-diethoxybenzoic acid hydrochloride has been described as a potent antitumor agent that inhibits the growth of tumor cells. It has been shown to inhibit the production of epidermal growth factor (EGF) and plays a role in the inhibition of tumor cell proliferation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in methanol and water, suggesting that its action could be influenced by the solvent environment. It is also sensitive to oxidation and light, indicating that these environmental factors could affect its stability and efficacy.

Biological Activity

2-Amino-4,5-diethoxybenzoic acid hydrochloride, also known as 4,5-diethoxy-anthranilic acid hydrochloride, is a chemical compound notable for its unique structure and biological properties. This compound features a benzene ring substituted with two ethoxy groups, an amino group, and a carboxylic acid group, making it a subject of interest in pharmaceutical and biochemical research.

- Molecular Formula : C₁₄H₁₉ClN₂O₄

- Molecular Weight : Approximately 261.7 g/mol

- Appearance : Solid at room temperature

Antitumor Properties

Research indicates that this compound exhibits potent antitumor activity. Its mechanism of action involves the inhibition of tumor cell growth through effects on cellular proliferation and apoptosis pathways. Studies have shown that this compound can significantly reduce the viability of various cancer cell lines.

The biological activity of this compound may be attributed to:

- Inhibition of Cell Proliferation : It interferes with the cell cycle, leading to reduced cell division.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells.

- Impact on Biochemical Pathways : The compound may alter key signaling pathways involved in cancer progression.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4,5-dimethoxybenzoic acid | C₁₃H₁₅N₂O₄ | Contains methoxy groups instead of ethoxy |

| 2-Amino-3-methylbenzoic acid | C₉H₉N₂O₂ | Lacks ethoxy groups; simpler structure |

| 3-Amino-4-hydroxybenzoic acid | C₇H₉N₃O₃ | Hydroxy group instead of ethoxy; different reactivity |

| 4-Amino-3-methylbenzoic acid | C₉H₉N₂O₂ | Similar amino group but different positioning |

The unique combination of two ethoxy groups in this compound distinguishes it from these analogs, contributing to its specific biological activities.

Case Studies and Research Findings

-

In Vitro Studies :

- A study conducted on various tumor cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged from 10 to 30 µM across different cancer types.

-

Combination Therapy Potential :

- Interaction studies suggest that this compound may exhibit synergistic effects when used in combination with other chemotherapeutic agents. This could enhance its efficacy in clinical applications for cancer treatment.

-

Mechanistic Insights :

- Further investigations into the molecular targets of this compound revealed its potential to modulate pathways involved in oxidative stress and inflammation, which are critical in tumor biology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in substituent type, position, and salt formation:

- 2-Amino-4,5-dimethoxybenzoic acid methyl ester (SC-35407): Contains methoxy groups (smaller than ethoxy) at positions 4 and 5, with a methyl ester instead of a carboxylic acid. The reduced steric bulk of methoxy groups may lower lipophilicity compared to diethoxy derivatives .

- Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride (Erlotinib Impurity 7 HCl): Features extended alkoxy chains (methoxyethoxy), increasing molecular weight (349.81 g/mol) and likely enhancing solubility in organic solvents .

Table 1: Comparative Properties of Selected Analogs

Physicochemical Properties

- Solubility and pKa: The hydrochloride salt form of 2-amino-4,5-diethoxybenzoic acid improves aqueous solubility compared to its free acid. Analogous compounds like 2-amino-4,5-dimethylphenol hydrochloride exhibit pKa values influenced by substituent electronegativity, with phenolic hydroxyl groups showing higher acidity (pKa ~9.93) compared to carboxylic acids .

- IR Spectral Signatures: In diclofenac co-crystal studies, carboxylate IR peaks (1670–1695 cm⁻¹) differentiate salts (protonated carboxylic acid) from co-crystals (deprotonated). Similar trends may apply to 2-amino-4,5-diethoxybenzoic acid HCl, where the hydrochloride salt would suppress carboxylate ionization, shifting IR peaks lower .

Key Research Findings and Anomalies

- Salt vs. Co-Crystal Formation: While nitrogen charge typically dictates salt/co-crystal formation (e.g., 2-aminopyridine forms salts, 2-amino-4,6-dimethylpyrimidine forms co-crystals), exceptions like 2-amino-3,5-dibromopyridine challenge this model, suggesting steric and solvent effects also play roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.